
CDK9阻害剤II
概要
説明
CAN508は、サイクリン依存性キナーゼ9(CDK9)阻害剤としての役割で知られる低分子化合物です。 CDK9は転写伸長の調節に関与するキナーゼであり、CAN508は転写調節とその様々な疾患における影響に関する研究において重要な化合物です .
科学的研究の応用
Inhibition of Tumor Growth
Research has demonstrated that CAN508 exhibits significant antitumor activity across various cancer models. For instance, in esophageal adenocarcinoma models, CAN508 treatment resulted in a notable reduction in tumor size and cell proliferation. Specifically, xenograft studies indicated that CAN508 could reduce tumor volumes by approximately 50% compared to controls . The compound's selectivity for CDK9 over other CDKs enhances its therapeutic potential while minimizing off-target effects.
Angiogenesis Inhibition
In addition to its direct antitumor effects, CAN508 has also been shown to inhibit angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer progression, where tumors often induce angiogenesis to secure a blood supply. Studies indicate that CAN508 reduces endothelial cell migration and tube formation, thereby impeding the vascularization necessary for tumor growth . Moreover, it decreases the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis .
Case Studies and Research Findings
Insights from Recent Research
Recent studies highlight the importance of structural biology in understanding how CAN508 binds to CDK9. The compound exploits conformational plasticity within the CDK9 structure, allowing for selective inhibition that could be leveraged for drug design . Furthermore, ongoing research aims to optimize the pharmacological properties of CAN508 derivatives to enhance efficacy and reduce potential side effects associated with broader kinase inhibition.
作用機序
生化学分析
Biochemical Properties
Cdk9 Inhibitor II functions by inhibiting the activity of CDK9, a serine/threonine kinase that forms a complex with cyclin T to constitute the positive transcription elongation factor b (P-TEFb). This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transition from transcription initiation to elongation. By inhibiting CDK9, Cdk9 Inhibitor II disrupts this phosphorylation process, leading to the suppression of transcriptional elongation and the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC .
Cellular Effects
Cdk9 Inhibitor II has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, the inhibition of CDK9 leads to the downregulation of key oncogenes and anti-apoptotic proteins, resulting in the induction of apoptosis and the inhibition of cell proliferation . Additionally, Cdk9 Inhibitor II affects cell signaling pathways, including the PI3K and senescence pathways, and induces epigenetic reprogramming, which can contribute to overcoming drug resistance in certain cancers .
Molecular Mechanism
The molecular mechanism of Cdk9 Inhibitor II involves the binding of the compound to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the accumulation of promoter-proximally paused RNA polymerase II, effectively halting transcriptional elongation . The suppression of transcriptional elongation results in the downregulation of short-lived proteins that are critical for cell survival and proliferation, such as MYC and MCL-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk9 Inhibitor II have been observed to change over time. Short-term inhibition of CDK9 leads to rapid induction of apoptosis and cell death in cancer cells . Prolonged inhibition can result in dose-dependent toxicities, which are largely reversible upon the restoration of CDK9 activity or drug withdrawal . The stability and degradation of Cdk9 Inhibitor II in vitro and in vivo are important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cdk9 Inhibitor II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cdk9 Inhibitor II can lead to adverse effects, including weight loss and hematological toxicity . The therapeutic window of Cdk9 Inhibitor II is therefore critical for achieving optimal anti-tumor efficacy while minimizing toxic side effects .
Metabolic Pathways
Cdk9 Inhibitor II is involved in several metabolic pathways, primarily through its interaction with CDK9 and the subsequent downregulation of transcriptional targets. The inhibition of CDK9 by Cdk9 Inhibitor II leads to the suppression of RNA polymerase II-mediated transcription, affecting the expression of genes involved in cell survival, proliferation, and metabolism . This includes the downregulation of MYC, MCL-1, and other key metabolic regulators .
Transport and Distribution
The transport and distribution of Cdk9 Inhibitor II within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is distributed throughout the cell, with significant accumulation in the nucleus where CDK9 is localized . The pharmacokinetic properties of Cdk9 Inhibitor II, including its absorption, distribution, metabolism, and excretion (ADMET), play a crucial role in its overall efficacy and safety .
Subcellular Localization
Cdk9 Inhibitor II primarily localizes to the nucleus, where it exerts its inhibitory effects on CDK9 and RNA polymerase II . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins. This localization is essential for the effective inhibition of transcriptional elongation and the subsequent downregulation of target genes .
準備方法
CAN508の合成にはいくつかの段階が関与します。最初に、化合物はジ-tert-ブチルジカルボナートで保護され、アミノベンゾイル化ピラゾールにアクセスします。 その後、ブロモ誘導体は、XPhos Pd G2プレ触媒を用いた鈴木・宮浦カップリングによってさらにアリール化されます 。このカップリング反応は、一般的にメタ置換体よりもパラ置換ベンゾイルピラゾールをより高い収率で与えます。 Boc基はベンゾイル化工程の指示官能基として使用され、鈴木・宮浦カップリングの条件下で加水分解され、追加の脱保護工程の必要性を排除します .
化学反応の分析
CAN508は、アシル化や鈴木・宮浦カップリングなど、様々な化学反応を起こします 。 この化合物は、0.35μMのIC50でCDK9を阻害することが知られており、他のCDK/サイクリン複合体よりもCDK9/サイクリンTに対して38倍の選択性を示します 。 これらの反応から生成される主要な生成物には、パラ置換ベンゾイルピラゾールが含まれます .
科学研究における用途
CAN508は、特に腫瘍学、ウイルス学、心臓病学の分野において、いくつかの科学研究における用途があります。 これは、様々な癌細胞株の増殖を阻害し、RNAポリメラーゼII C末端ドメインのリン酸化とmRNA合成の阻害を含むメカニズムを介してアポトーシスを誘導します 。 さらに、CAN508は、CDK9依存性メカニズムを介して血管新生を阻害することが示されています 。 その選択性と効力は、転写調節とその疾患における影響に関する研究において貴重なツールとなっています .
類似化合物との比較
生物活性
CAN508 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cellular processes, including cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate key oncogenic pathways.
CAN508 is classified as an arylazopyrazole compound. Its mechanism of action primarily involves the inhibition of CDK9, which plays a vital role in the phosphorylation of RNA polymerase II, thereby influencing the transcriptional regulation of genes such as c-MYC and MCL-1. The inhibition of CDK9 leads to reduced expression of these oncogenes, contributing to decreased tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that CAN508 exhibits potent anti-proliferative effects across various cancer cell lines. For instance, in studies involving esophageal adenocarcinoma cell lines (SKGT4, FLO1, and OE33), treatment with CAN508 resulted in significant reductions in cell proliferation and increases in apoptosis. Specifically, a concentration of 40 µM for 72 hours led to a two-fold increase in apoptosis compared to untreated controls .
Table 1: In Vitro Effects of CAN508 on Cancer Cell Lines
Cell Line | Treatment Concentration (µM) | Proliferation Inhibition (%) | Apoptosis Increase (%) |
---|---|---|---|
SKGT4 | 20 | 37 | 100 |
SKGT4 | 40 | - | 200 |
FLO1 | 20 | - | 200 |
OE33 | 20 | - | 200 |
In Vivo Studies
In xenograft models, CAN508 was administered at a dosage of 60 mg/kg/day for ten days, resulting in a notable reduction in tumor volume compared to control groups. Specifically, the tumors exhibited a reduction of approximately 50.8% by day 21 post-treatment . These findings underscore the compound's potential efficacy as an anti-cancer agent.
Table 2: In Vivo Effects of CAN508 on Tumor Growth
Treatment | Dosage (mg/kg/day) | Tumor Volume Reduction (%) |
---|---|---|
CAN508 | 60 | 50.8 |
Flavopiridol | 4 | 63.1 |
Structure-Activity Relationship (SAR)
Recent studies have explored modifications to the CAN508 structure to enhance its inhibitory activity against CDK9 and improve selectivity. For example, scaffold hopping strategies have been employed to develop novel pyrazolo[3,4-b]pyridine derivatives that demonstrate improved selectivity profiles for CDK2 and CDK9 . This research indicates that further optimization could yield more effective compounds for clinical use.
特性
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
Record name | NoName_1070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
Record name | CAN-508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAN-508 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAN-508 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。